molecular formula C52H94N30O12 B10846505 AdcAhxArg6

AdcAhxArg6

Cat. No.: B10846505
M. Wt: 1331.5 g/mol
InChI Key: QLSCMEHEXBNFGR-HDLKDVBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of AdcAhxArg6 involves the conjugation of adenosine 5’-carboxylic acid with 6-aminohexanoic acid and L-arginine. The process typically requires the use of peptide synthesis techniques, which involve the stepwise addition of amino acids to a growing peptide chain. The reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .

This would include the use of automated peptide synthesizers and purification methods such as high-performance liquid chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

AdcAhxArg6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

AdcAhxArg6 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool for studying enzyme inhibition and catalytic mechanisms.

    Biology: It is used to investigate the role of specific enzymes in biological processes.

    Medicine: It has potential therapeutic applications as an inhibitor of enzymes involved in disease pathways.

    Industry: It may be used in the development of new drugs and biochemical assays

Mechanism of Action

The mechanism of action of AdcAhxArg6 involves its binding to the catalytic subunit of certain enzymes, thereby inhibiting their activity. This binding is facilitated by the peptide-nucleoside conjugate structure of the compound, which allows it to interact with specific amino acid residues in the enzyme’s active site. The inhibition of enzyme activity can disrupt various biochemical pathways, leading to changes in cellular function .

Comparison with Similar Compounds

AdcAhxArg6 is unique in its structure and mechanism of action compared to other peptide-nucleoside conjugates. Similar compounds include:

This compound stands out due to its specific combination of adenosine, 6-aminohexanoic acid, and L-arginine, which provides unique binding properties and inhibitory effects .

Properties

Molecular Formula

C52H94N30O12

Molecular Weight

1331.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[6-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C52H94N30O12/c53-37-33-38(74-24-73-37)82(25-75-33)45-35(85)34(84)36(94-45)44(91)66-17-3-1-2-16-32(83)76-26(10-4-18-67-47(54)55)39(86)77-27(11-5-19-68-48(56)57)40(87)78-28(12-6-20-69-49(58)59)41(88)79-29(13-7-21-70-50(60)61)42(89)80-30(14-8-22-71-51(62)63)43(90)81-31(46(92)93)15-9-23-72-52(64)65/h24-31,34-36,45,84-85H,1-23H2,(H,66,91)(H,76,83)(H,77,86)(H,78,87)(H,79,88)(H,80,89)(H,81,90)(H,92,93)(H2,53,73,74)(H4,54,55,67)(H4,56,57,68)(H4,58,59,69)(H4,60,61,70)(H4,62,63,71)(H4,64,65,72)/t26-,27-,28-,29-,30-,31-,34-,35+,36-,45+/m0/s1

InChI Key

QLSCMEHEXBNFGR-HDLKDVBUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)NCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)O)O)N

Origin of Product

United States

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